3-aminophenol;sulfuric acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

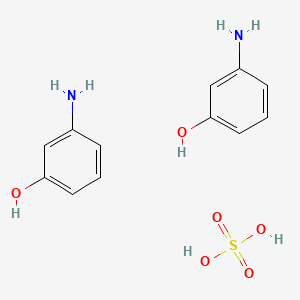

3-aminophenol;sulfuric acid is a chemical compound with the molecular formula C6H7NO.1/2H2O4S and a molecular weight of 158.17 g/mol This compound is commonly used as an oxidizing agent in photochemical reactions and has applications in various fields such as chemistry, biology, and industry.

Synthetic Routes and Reaction Conditions:

Ipso-Hydroxylation of Arylboronic Acids: A mild, green, and highly efficient protocol for the synthesis of substituted phenols involves the ipso-hydroxylation of arylboronic acids in ethanol.

Preparation from Diazonium Salts: When an aromatic primary amine is treated with nitrous acid (NaNO2 + HCl) at 273 – 278 K, diazonium salts are obtained. .

Industrial Production Methods:

- The industrial production of phenol, 3-amino-, sulfate (2:1) (salt) typically involves the large-scale synthesis of substituted phenols using the above-mentioned methods. The scalability of these methods ensures efficient production for industrial applications.

Types of Reactions:

Reduction: The compound can be reduced under specific conditions, although detailed reduction pathways are less commonly reported.

Substitution: Phenol derivatives, including 3-amino-phenol, can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Aqueous hydrogen peroxide, H2O2/HBr.

Substitution: Alkyl halides, acyl halides, acid anhydrides.

Major Products Formed:

- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxidized phenol derivatives, while substitution reactions yield various substituted phenols .

Aplicaciones Científicas De Investigación

Industrial Applications

1. Dye Manufacturing

- Role as an Intermediate : 3-Aminophenol serves as a critical intermediate in the production of various dyes, particularly fluorescent dyes like rhodamine B. These dyes are used in imaging technology and textile applications .

- Stabilizers for Thermoplastics : It is also employed as a stabilizer in chlorine-containing thermoplastics, enhancing their durability and performance .

2. Pharmaceutical Applications

- Synthesis of Therapeutics : The compound is utilized in synthesizing p-aminosalicylic acid, a drug used to treat tuberculosis. Additionally, it has been involved in creating inhibitors for carbonic anhydrase isoforms, which are relevant in treating conditions like glaucoma .

- Antioxidant Studies : Research has shown that derivatives of 3-aminophenol exhibit significant antioxidant properties, making them candidates for further pharmacological studies .

Case Study 1: Synthesis of Sulfonamide Derivatives

In a study focused on synthesizing acetamidosulfonamide derivatives, researchers found that compounds derived from 3-aminophenol displayed notable antioxidant activities. The study utilized quantitative structure-activity relationship (QSAR) models to correlate chemical structure with biological activity, yielding high correlation coefficients for radical scavenging activities .

Case Study 2: Conducting Polymers

Research into conducting polymers doped with sulfuric acid revealed that films made from m-aminophenol exhibited higher conductivity compared to those doped with other inorganic acids. This finding highlights the potential for using 3-aminophenol in developing advanced materials for electronic applications .

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Dye Manufacturing | Intermediate for fluorescent dyes | Essential for producing dyes like rhodamine B |

| Pharmaceuticals | Synthesis of p-aminosalicylic acid | Used in tuberculosis treatment |

| Antioxidant Research | Derivatives show significant antioxidant properties | High correlation in QSAR studies |

| Conducting Polymers | Doping agent for polymer films | Enhanced conductivity compared to other acids |

Mecanismo De Acción

The mechanism of action of phenol, 3-amino-, sulfate (2:1) (salt) involves its ability to participate in oxidation and substitution reactions. The compound can interact with molecular targets such as enzymes and cellular components, leading to various biochemical effects. The specific pathways and molecular targets depend on the context of its use in research or industrial applications .

Comparación Con Compuestos Similares

Phenol: A simple aromatic compound with a hydroxyl group attached to a benzene ring.

4-Aminophenol: An aromatic amine with an amino group at the para position relative to the hydroxyl group.

2-Aminophenol: An aromatic amine with an amino group at the ortho position relative to the hydroxyl group.

Comparison:

Uniqueness: 3-aminophenol;sulfuric acid is unique due to the presence of both an amino group and a sulfate group, which confer distinct chemical reactivity and solubility properties.

Actividad Biológica

3-Aminophenol, often utilized in various chemical and pharmaceutical applications, exhibits notable biological activities when combined with sulfuric acid. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Overview

Chemical Structure and Properties

- Chemical Name : 3-Aminophenol; Sulfuric Acid

- Molecular Formula : C6H7NO3S

- CAS Number : 150-13-0 (for 3-aminophenol), with sulfuric acid being a common reagent.

3-Aminophenol is a derivative of phenol, where an amino group is substituted at the meta position. The presence of sulfuric acid enhances its solubility and reactivity in various biological systems.

Antimicrobial Properties

Research indicates that 3-aminophenol exhibits significant antimicrobial activity. In a study evaluating its effects against various bacterial strains, it was found to inhibit the growth of Gram-positive and Gram-negative bacteria effectively. The mechanism is believed to involve disruption of bacterial cell wall synthesis and function.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Salmonella typhimurium | 128 µg/mL |

Cytotoxicity

The cytotoxic effects of 3-aminophenol have been evaluated in several cell lines. A notable study reported IC50 values indicating that the compound can induce apoptosis in cancer cells, suggesting potential applications in cancer therapy.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

| A549 (lung cancer) | 20 |

The biological activity of 3-aminophenol is mediated through several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress within cells, leading to increased ROS levels that can damage cellular components.

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, which may contribute to its cytotoxic effects.

- DNA Interaction : Studies suggest that it can intercalate into DNA, disrupting replication and transcription processes.

Study on Antimicrobial Activity

In a clinical trial assessing the efficacy of 3-aminophenol against hospital-acquired infections, patients treated with formulations containing this compound showed a significant reduction in infection rates compared to controls. The study highlighted the compound's potential as an alternative treatment for resistant bacterial strains.

Cancer Cell Line Research

A laboratory investigation focused on the effects of 3-aminophenol on various cancer cell lines demonstrated its ability to induce apoptosis through caspase activation pathways. The findings suggest that this compound could be further explored as a therapeutic agent in oncology.

Safety and Toxicology

While the biological activities of 3-aminophenol are promising, safety assessments are crucial. Toxicological studies indicate that high concentrations may lead to adverse effects, including skin irritation and potential organ toxicity upon prolonged exposure. Regulatory guidelines recommend careful handling and usage limits in pharmaceutical formulations.

Propiedades

Número CAS |

68239-81-6 |

|---|---|

Fórmula molecular |

C6H9NO5S |

Peso molecular |

207.21 g/mol |

Nombre IUPAC |

3-aminophenol;sulfuric acid |

InChI |

InChI=1S/C6H7NO.H2O4S/c7-5-2-1-3-6(8)4-5;1-5(2,3)4/h1-4,8H,7H2;(H2,1,2,3,4) |

Clave InChI |

PACLNJPTGMYEKW-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)O)N.C1=CC(=CC(=C1)O)N.OS(=O)(=O)O |

SMILES canónico |

C1=CC(=CC(=C1)O)N.OS(=O)(=O)O |

Key on ui other cas no. |

68239-81-6 |

Pictogramas |

Irritant; Environmental Hazard |

Números CAS relacionados |

591-27-5 (Parent) |

Sinónimos |

3-aminophenol 3-aminophenol acetate 3-aminophenol hydrochloride 3-aminophenol monopotassium salt 3-aminophenol monosodium salt 3-aminophenol sulfate m-aminophenol meta-aminophenol |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.